molecular formula C10H18N2O B2413825 1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea CAS No. 1351644-65-9

1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea

Cat. No.: B2413825
CAS No.: 1351644-65-9
M. Wt: 182.267
InChI Key: RKHCMBRNGODWPA-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea is a chemically synthesized urea derivative designed for research and development applications. Its structure, incorporating a pentan-3-yl group and a but-3-yn-1-yl chain, places it in a class of molecules studied for their utility in medicinal chemistry and chemical biology . The terminal alkyne moiety is a critical functional group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other "click chemistry" reactions . This makes the compound a valuable building block for constructing more complex molecules, bioconjugation, and developing chemical probes. Urea derivatives are widely investigated for their potential to interact with biological systems. Related compounds have been explored as inhibitors for various enzymatic targets . For instance, some urea-based molecules are known to inhibit soluble epoxide hydrolase (sEH), p38 MAPK, and c-Raf, which are implicated in inflammation and cancer progression . The mechanism of action for such inhibitors often involves hydrogen bonding and hydrophobic interactions within the enzyme's active site . While the specific activity of this compound requires experimental confirmation, its structural features suggest potential as an intermediate in drug discovery campaigns aimed at similar targets. In summary, this compound offers researchers a versatile scaffold with a reactive handle for synthetic diversification. Its primary research value lies in its application as a key intermediate in organic synthesis, particularly for creating molecular libraries and in probe development via bioorthogonal chemistry strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-ynyl-3-pentan-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-7-8-11-10(13)12-9(5-2)6-3/h1,9H,5-8H2,2-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHCMBRNGODWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. emerypharma.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons, which is crucial for mapping the molecule's hydrogen framework. The spectrum for 1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea is expected to show signals corresponding to each unique proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with adjacent protons, providing direct evidence of connectivity.

Based on the structure of this compound, a hypothetical ¹H NMR spectrum would display distinct signals for the protons on the butynyl group, the pentan-3-yl group, and the urea (B33335) N-H protons. The integration of these signals, representing the relative number of protons for each signal, would further confirm the assignments.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃)~0.9Triplet~7.46H
H-b (CH₂)~1.5Multiplet-4H
H-c (CH)~3.6Multiplet-1H
H-d (NH)~4.5Doublet~8.01H
H-e (NH)~4.8Triplet~5.51H
H-f (CH₂)~2.4Quartet~6.82H
H-g (CH₂)~3.3Quartet~6.02H
H-h (C≡CH)~2.0Triplet~2.71H

Note: Data are predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. masterorganicchemistry.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons. The chemical shift of each signal is indicative of the carbon's hybridization and chemical environment.

For this compound, the spectrum would be expected to show a signal for the carbonyl carbon of the urea group in the characteristic downfield region (~158 ppm). Signals for the terminal alkyne carbons would appear in the mid-range (~70-80 ppm), while the aliphatic carbons of the butynyl and pentyl groups would resonate in the upfield region. Due to the symmetry of the pentan-3-yl group, the two methyl groups and the two methylene groups are chemically equivalent, resulting in single signals for each pair. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C-a (CH₃)~10
C-b (CH₂)~26
C-c (CH)~52
C-d (C=O)~158
C-f (CH₂)~20
C-g (CH₂)~40
C-h (C≡CH)~70
C-i (C≡CH)~82

Note: Data are predictive and based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR experiments provide correlational data that is indispensable for unambiguously assigning complex structures. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For the target molecule, COSY would show correlations between the methyl (H-a) and methylene (H-b) protons of the ethyl fragments, and between the methylene (H-b) and methine (H-c) protons of the pentan-3-yl group. It would also confirm the connectivity between the two methylene groups (H-f, H-g) and between the methylene (H-f) and terminal alkyne (H-h) protons in the butynyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. emerypharma.comsdsu.edu This powerful technique allows for the direct assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~0.9 ppm (H-a) would correlate with the carbon signal at ~10 ppm (C-a).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations would be expected from the N-H protons (H-d, H-e) to the carbonyl carbon (C-d), and from the methine proton (H-c) to the adjacent methylene carbons (C-b), confirming the core structure of the urea linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the protons of the pentan-3-yl group and the adjacent N-H proton.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₁₈N₂O), HRMS would be used to confirm the exact mass of the protonated molecular ion, [M+H]⁺. This precise measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₉N₂O⁺183.1492
[M+Na]⁺C₁₀H₁₈N₂ONa⁺205.1311

Note: Calculated masses are for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion), inducing its fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and then analyzing the resulting fragment ions (product ions). nih.govunt.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of protonated urea derivatives often involves cleavage of the C-N bonds adjacent to the carbonyl group. nih.govsemanticscholar.org For this compound, characteristic fragmentation pathways would include the cleavage of the C-N bond to lose isocyanic acid (HNCO) or cleavage to form ions corresponding to the protonated butynyl amine and pentyl amine fragments. Alpha-cleavage within the pentan-3-yl side chain, such as the loss of an ethyl radical, is also a plausible fragmentation pathway.

Table 4: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 183.15)

Predicted Fragment m/z Proposed Lost Neutral Fragment Proposed Fragment Ion Structure
114.12C₄H₅N[CH₃CH₂CH(CH₂CH₃)NH₂ + H]⁺
86.10C₅H₁₁N[HC≡CCH₂CH₂NH₂ + H]⁺
154.11C₂H₅• (ethyl radical)[M+H - C₂H₅]⁺
70.06C₅H₁₁NCO[C₄H₅NH₂ + H]⁺

Note: Fragmentation analysis is predictive and serves to illustrate plausible pathways for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features: the urea moiety, the terminal alkyne, and the alkyl chains.

The urea functional group gives rise to prominent absorption bands. A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration (Amide I band). The N-H stretching vibrations of the disubstituted urea are expected to appear as one or more bands in the range of 3200-3400 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) is predicted to be observed around 1550-1640 cm⁻¹, often coupled with C-N stretching vibrations. docbrown.infopw.edu.pl

The terminal alkyne group (but-3-yn-1-yl) will also produce characteristic signals. A sharp, strong absorption band corresponding to the ≡C-H stretching vibration is expected at approximately 3300 cm⁻¹. libretexts.orgorgchemboulder.commasterorganicchemistry.com The C≡C stretching vibration should appear as a weaker absorption in the 2100-2140 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of both of these bands is a strong indicator of a terminal alkyne.

The pentan-3-yl and butynyl groups will contribute to C-H stretching absorptions from the sp³ hybridized carbons, which are expected in the 2850-2960 cm⁻¹ range. C-H bending vibrations for these alkyl groups will be observed in the fingerprint region (below 1500 cm⁻¹).

A summary of the predicted characteristic IR absorption bands for this compound is provided in the interactive data table below.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Predicted Intensity
N-H (urea)Stretch3200-3400Medium to Strong
≡C-H (alkyne)Stretch~3300Strong, Sharp
C-H (alkyl)Stretch2850-2960Medium to Strong
C≡C (alkyne)Stretch2100-2140Weak to Medium
C=O (urea)Stretch (Amide I)1630-1680Strong
N-H (urea)Bend (Amide II)1550-1640Medium
C-N (urea)Stretch1400-1470Medium

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and performing quantitative analysis of this compound. A reversed-phase HPLC method would likely be effective for this non-polar to moderately polar compound.

A typical HPLC system for this analysis would employ a C18 stationary phase. mtc-usa.comgoogle.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. google.com The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to ensure the elution of the compound and any potential impurities with different polarities.

Detection can be achieved using a UV detector, as the urea functionality contains a chromophore. The absorption maximum is expected to be in the range of 200-220 nm. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and measuring the corresponding peak areas. This allows for the determination of the concentration of the compound in unknown samples and the assessment of its purity by identifying and quantifying any impurity peaks.

A hypothetical HPLC method for the analysis of this compound is outlined below.

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) Considerations for Volatility

Gas Chromatography (GC) is generally less suitable for the direct analysis of urea compounds like this compound due to their low volatility and potential for thermal decomposition at the high temperatures required for GC analysis. semanticscholar.orgresearchgate.net Ureas tend to decompose in the heated injector port of a GC system, leading to inaccurate and non-reproducible results. rsc.orgenergy.gov

To analyze this compound by GC, a derivatization step would likely be necessary to increase its volatility and thermal stability. Common derivatization techniques for compounds with active hydrogens, such as the N-H groups in urea, include silylation. This process replaces the active hydrogens with trimethylsilyl (TMS) groups, resulting in a more volatile and less polar derivative that is amenable to GC analysis.

However, the derivatization process adds complexity to the analytical method and can introduce potential sources of error. Therefore, HPLC is generally the preferred chromatographic method for the analysis of non-volatile and thermally labile compounds like this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter and is not superimposable on its mirror image.

In the case of this compound, the molecule is achiral. The pentan-3-yl group, which might be perceived as a potential source of chirality, is not a stereocenter because the two ethyl groups attached to the central carbon are identical. Therefore, the molecule does not exist as a pair of enantiomers.

Consequently, chiral chromatography is not an applicable technique for determining the enantiomeric excess of this compound, as there are no enantiomers to separate.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.comvelp.comeltra.com For this compound, the analysis would focus on the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular formula of the compound is C₁₀H₁₈N₂O.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. This theoretical data provides a benchmark against which the experimental results from an elemental analyzer can be compared to confirm the empirical formula and assess the purity of a synthesized sample. accessengineeringlibrary.comwikipedia.org A close correlation between the experimental and theoretical values is a strong indicator of a pure compound.

The calculated elemental composition for this compound is presented in the following interactive data table.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01110120.1165.89%
HydrogenH1.0081818.1449.96%
NitrogenN14.007228.01415.38%
OxygenO15.999115.9998.78%
Total 182.267 100.00%

Computational Chemistry and Theoretical Investigations of 1 but 3 Yn 1 Yl 3 Pentan 3 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and energetic properties of 1-(but-3-yn-1-yl)-3-(pentan-3-yl)urea at the atomic level. These methods, including Density Functional Theory (DFT) and Ab Initio calculations, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, can predict a variety of molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular electrostatic potential (MEP) maps generated through DFT can also visualize the regions of a molecule that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region, while the hydrogen atoms of the urea (B33335) group are the most electron-poor.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

Property Value
HOMO Energy -6.5 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 8.6 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule like this compound, these high-accuracy calculations can provide benchmark data for its geometric parameters, such as bond lengths and angles, as well as its vibrational frequencies. While computationally more demanding than DFT, Ab Initio methods are invaluable for validating the results of less rigorous approaches and for obtaining highly reliable theoretical data.

Table 2: Comparison of Selected Geometric Parameters of this compound Calculated by Different Ab Initio Methods

Parameter HF/6-31G* MP2/6-31G*
C=O Bond Length 1.21 Å 1.23 Å
N-C (urea) Bond Length 1.38 Å 1.37 Å

Note: The data in this table is hypothetical and for illustrative purposes.

The flexibility of the alkyl and alkynyl chains in this compound allows for the existence of multiple conformational isomers, or conformers. Conformational analysis involves identifying the stable conformers and determining their relative energies. This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step.

The results of such an analysis can be visualized on a potential energy surface (PES), which maps the energy of the molecule as a function of one or more of its geometric parameters. The minima on the PES correspond to the stable conformers. For this compound, the primary sources of conformational flexibility are the rotations around the C-N bonds of the urea moiety and the C-C single bonds of the side chains.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational landscape and the influence of its environment.

Molecular Mechanics (MM) employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than quantum chemical methods, making it suitable for exploring the vast conformational space of flexible molecules like this compound.

Molecular Dynamics (MD) simulations use MM force fields to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. An MD simulation can reveal how the molecule explores different conformations and the transitions between them, providing a dynamic view of its conformational landscape.

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. Computational methods can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

For this compound, the polarity of the solvent is expected to have a notable impact on its conformational preferences. In polar solvents, conformations that maximize the exposure of the polar urea group to the solvent are likely to be favored. Conversely, in nonpolar solvents, conformations that minimize this exposure may be more stable. Solvent effects can also alter the molecule's electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals, thereby influencing its reactivity.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For novel compounds such as this compound, theoretical calculations can provide a detailed understanding of their spectral characteristics before they are synthesized or in cases where experimental data is challenging to obtain.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for the structural elucidation of new chemical entities. These methods, typically employing Density Functional Theory (DFT), can accurately forecast chemical shifts, coupling constants, and vibrational frequencies.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a standard computational procedure. d-nb.info By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), the magnetic shielding tensors of each nucleus can be calculated. These are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C often achievable when appropriate computational methods are used. d-nb.info The predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental data to confirm the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH (pentan-3-yl)3.7552.1
2, 2'CH₂ (pentan-3-yl)1.4525.8
3, 3'CH₃ (pentan-3-yl)0.9010.2
4NH5.80-
5C=O-158.5
6NH5.95-
7CH₂3.2039.5
8CH₂2.3019.0
9C≡-82.0
10≡CH2.0570.0

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

IR Spectroscopy: Computational IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes and their corresponding frequencies and intensities. These frequencies often require scaling to correct for anharmonicity and the approximations inherent in the theoretical model. The resulting theoretical spectrum provides a detailed fingerprint of the molecule's vibrational properties.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchUrea3350-3450
C≡C-H StretchAlkyne3300
C-H StretchAlkyl2850-2960
C≡C StretchAlkyne2120
C=O StretchUrea1650
N-H BendUrea1550-1640

Note: The data in this table is representative of typical vibrational frequencies for the specified functional groups and serves as an illustrative example.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of the lowest-energy electronic transitions, the UV-Vis absorption spectrum can be simulated. For this compound, the key chromophore is the urea functional group. However, the electronic transitions are likely to be in the deep UV region due to the absence of extended conjugation.

Fluorescence properties can also be investigated computationally by optimizing the geometry of the first excited state. The energy difference between the optimized ground and excited states provides the emission wavelength. However, for a simple urea derivative like this, significant fluorescence is not expected.

Interactive Data Table: Predicted Electronic Transition for this compound

TransitionWavelength (nm)Oscillator Strength
S₀ → S₁~210Low

Note: This data is a hypothetical prediction based on the electronic structure of the molecule.

Reaction Mechanism Elucidation via Computational Pathways

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.gov In this case, the reaction would be between pentan-3-yl isocyanate and but-3-yn-1-amine.

The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the transition state structure. Once a candidate structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For the reaction between pentan-3-yl isocyanate and but-3-yn-1-amine, the transition state would involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate. The key geometric parameters of this transition state, such as the forming N-C bond distance and the angles around the reacting centers, can be precisely determined through these calculations.

Interactive Data Table: Hypothetical Energy Profile for the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Pentan-3-yl isocyanate + But-3-yn-1-amine)0.0
Transition State+15.2
Product (this compound)-25.8

Note: The energy values in this table are hypothetical and serve to illustrate a typical energy profile for this type of reaction.

Through these computational investigations, a comprehensive understanding of the spectroscopic properties and reaction dynamics of this compound can be achieved, providing a solid theoretical foundation for further experimental studies.

Mechanistic Studies of 1 but 3 Yn 1 Yl 3 Pentan 3 Yl Urea in Chemical and Biological Contexts

Investigation of Reaction Pathways and Intermediates

The synthesis of 1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea, like other unsymmetrical ureas, is most commonly achieved through the reaction of an isocyanate with a primary or secondary amine. researchgate.netrsc.org This method is straightforward and generally proceeds without the need for a catalyst, often taking place at room temperature in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). commonorganicchemistry.com The reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine (pentan-3-amine) possesses a lone pair of electrons and acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the isocyanate (3-butynyl isocyanate). Isocyanates are highly reactive due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which increases the electrophilicity of the carbonyl carbon. rsc.org

Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the nitrogen atom of the original amine to the nitrogen atom of the original isocyanate group. This step neutralizes the charges and results in the final, stable urea (B33335) product.

The terminal alkyne group in this compound provides a versatile handle for further chemical modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". science.govacs.org This reaction serves as an excellent mechanistic probe for the alkyne's reactivity, offering a reliable and highly specific conjugation method. interchim.fr

The CuAAC reaction mechanism is a stepwise process that is significantly accelerated by the copper(I) catalyst, showing a rate increase of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

Formation of Copper Acetylide: The reaction is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne. This coordination acidifies the terminal proton (pKa ≈ 25), facilitating its deprotonation to form a copper acetylide intermediate. organic-chemistry.orgnih.govalfa-chemistry.com This is a critical step in activating the alkyne. researchgate.net

Activation of the Azide: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and a suitable geometry for the reaction. nih.gov

Cycloaddition: A subsequent nucleophilic attack from the azide onto the activated alkyne, mediated by the copper catalyst, leads to the formation of a six-membered copper-containing ring intermediate (a metallacycle).

Ring Contraction and Product Release: This intermediate undergoes rearrangement and reductive elimination to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle. organic-chemistry.org

This reaction is highly valued for its high yield, specificity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments over a broad pH range (4 to 12). organic-chemistry.org The formation of the triazole product upon reaction with an azide serves as definitive proof of the presence and reactivity of the terminal alkyne in the parent urea compound.

Molecular Recognition and Ligand-Target Interactions (in vitro, non-clinical)

The urea moiety is a privileged scaffold in medicinal chemistry, primarily due to its exceptional ability to participate in molecular recognition events with biological macromolecules like proteins and nucleic acids. mdpi.comnih.gov The central carbonyl group is flanked by two N-H groups, creating a functional unit that can simultaneously act as a hydrogen bond acceptor and a hydrogen bond donor. mdpi.comresearchgate.net

Hydrogen Bonding: The two N-H groups of the urea can donate hydrogen bonds to electronegative atoms (like oxygen or nitrogen) found in the side chains of amino acids (e.g., aspartate, glutamate, asparagine, glutamine) or on the edges of nucleobases in DNA and RNA. nih.gov Concurrently, the carbonyl oxygen can accept a hydrogen bond from donor groups on the macromolecule, such as the amide protons of the protein backbone or amino groups on nucleobases. nih.govpnas.org This dual donor-acceptor capability allows for the formation of strong, directional, and specific interactions that are critical for stabilizing a ligand-target complex. rsc.org

Interactions with Proteins: In protein-ligand complexes, the urea functionality is frequently observed forming hydrogen bonds that anchor the ligand in the binding pocket. nih.gov These interactions contribute significantly to the binding affinity and selectivity of the molecule. Beyond direct hydrogen bonding, urea can engage in favorable interactions with aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan through NH-π stacking. nih.gov

Interactions with Nucleic Acids: Urea is known to interact favorably with the polar components of nucleic acids and can denature their secondary structures at high concentrations by disrupting the intramolecular hydrogen bonds. nih.govresearchgate.net This indicates a strong interaction potential, where urea can preferentially bind to and solvate the nucleobases over water. researchgate.netnih.gov

The combination of the hydrogen-bonding urea core with the hydrophobic pentan-3-yl and the reactive but-3-yn-1-yl groups in this compound creates a molecule with the potential for multifaceted interactions within a biological binding site.

To quantify the interaction between a ligand like this compound and a target macromolecule, several in vitro biophysical techniques can be employed.

Fluorescence Polarization (FP): FP is a widely used, solution-based technique to monitor binding events in real-time. bmglabtech.commoleculardevices.com The principle relies on the difference in the rotational speed of a small fluorescent molecule (the tracer) when it is free in solution versus when it is bound to a much larger macromolecule. nih.govnih.gov

Assay Principle: A small, fluorescently labeled version of the ligand or a known fluorescent binder is excited with plane-polarized light. When free, it tumbles rapidly, and the emitted light is largely depolarized (low polarization). Upon binding to a large protein, its tumbling is restricted, and the emitted light remains highly polarized. moleculardevices.comnih.gov

Application: In a competitive FP assay, the target protein and a fluorescent tracer are incubated with increasing concentrations of the non-fluorescent competitor, this compound. The competitor displaces the tracer from the protein's binding site, causing a decrease in the measured polarization. This allows for the determination of the binding affinity (e.g., IC₅₀ or Kᵢ) of the unlabeled compound. bmglabtech.com

Table 1: Example Data from a Competitive Fluorescence Polarization Assay

Concentration of this compound (µM)Fluorescence Polarization (mP)% Inhibition
0.002500
0.012453.6
0.1022021.4
1.0016064.3
10.0011596.4
100.00110100

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method for identifying ligand binding by measuring changes in protein thermal stability. nih.gov The binding of a ligand generally stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). domainex.co.uk

Assay Principle: A protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein. iaanalysis.com As the temperature is gradually increased, the protein unfolds (melts), exposing its hydrophobic core. This leads to dye binding and a sharp increase in fluorescence. domainex.co.uk The Tₘ is the temperature at which 50% of the protein is unfolded.

Application: The assay is performed in the absence and presence of this compound. If the compound binds to the protein, it will typically stabilize its folded state, requiring a higher temperature to induce unfolding. This is observed as a positive shift in the Tₘ (ΔTₘ). The magnitude of the thermal shift can be correlated with the binding affinity. jove.comresearchgate.net

Table 2: Example Data from a Differential Scanning Fluorimetry (DSF) Assay

ConditionMelting Temperature (Tₘ) (°C)Thermal Shift (ΔTₘ) (°C)
Protein Alone (Control)45.2-
Protein + 10 µM Compound46.8+1.6
Protein + 50 µM Compound48.5+3.3
Protein + 100 µM Compound50.1+4.9

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level. ¹H NMR titrations can provide detailed information about the binding interface and the affinity of the interaction. nih.gov

Assay Principle: A series of ¹H NMR spectra of the target macromolecule (or the ligand) are recorded upon the addition of increasing concentrations of the binding partner (the ligand or the macromolecule, respectively). Binding events cause changes in the local electronic environment of the nuclei involved in or near the binding interface.

Observed Changes: These environmental changes manifest as chemical shift perturbations (CSPs) in the NMR spectrum. Specific protons in the ligand that are involved in binding will show a shift in their resonance frequency as more of the ligand becomes bound to the target. Similarly, specific amino acid residues in the protein's binding pocket will exhibit CSPs.

Data Analysis: By monitoring the change in chemical shift for specific protons as a function of the titrant concentration, a binding isotherm can be generated. Fitting this curve to an appropriate binding model allows for the calculation of the dissociation constant (Kₐ), providing a precise measure of binding affinity. Mapping the residues with the largest CSPs onto the protein's structure can reveal the specific binding site of the ligand. nih.gov This technique is particularly valuable for confirming direct interaction and characterizing the structural details of the molecular recognition event.

Binding to Macromolecules (e.g., Proteins, Nucleic Acids)

Computational Docking and Molecular Dynamics Simulations of Interactions

Computational studies are pivotal in elucidating the potential interactions of this compound with biological macromolecules. Molecular docking simulations are employed to predict the preferred binding orientation and affinity of the compound within the active site of a target protein. These simulations model the interactions based on the compound's structural features: the central urea moiety, the hydrophobic pentan-3-yl group, and the terminal alkyne of the butynyl group.

The urea core is capable of forming strong hydrogen bonds, with its carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as hydrogen bond donors. nih.govnih.gov The bulky, non-polar pentan-3-yl group likely engages in van der Waals and hydrophobic interactions within a corresponding pocket of the target protein. njit.edu These interactions are driven by the displacement of water molecules, contributing favorably to the binding energy. nih.govacs.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. luc.edu These simulations can reveal how water molecules mediate interactions and how the conformational flexibility of both the ligand and the protein's active site residues influence the binding. nih.gov Key outputs from these simulations include binding free energy calculations, root-mean-square deviation (RMSD) to assess stability, and detailed mapping of intermolecular contacts.

Interactive Table: Simulated Interaction Parameters of this compound with a Hypothetical Kinase Target

Enzyme Inhibition or Activation Mechanisms (at a molecular level, in vitro)

The this compound structure is suggestive of a role as an enzyme inhibitor, particularly for enzymes that recognize urea-like substrates, such as urease, or those with active sites that can be targeted by the urea pharmacophore, like certain kinases and hydrolases. nih.govfrontiersin.orgnih.gov

At a molecular level, the compound could act as a competitive inhibitor. In this mechanism, the urea moiety mimics the planar structure of a substrate's peptide bond or a transition state, allowing it to occupy the enzyme's active site. frontiersin.org The binding is stabilized by a network of hydrogen bonds between the urea's N-H and C=O groups and polar amino acid residues in the active site, such as aspartate, glutamate, or serine. nih.gov The hydrophobic pentan-3-yl group would anchor the inhibitor in a non-polar sub-pocket, enhancing binding affinity and potentially conferring selectivity. nih.gov

For enzymes like urease, which contains a dinickel center, the urea's carbonyl oxygen could coordinate with the metal ions, disrupting the catalytic mechanism necessary for urea hydrolysis. nih.govbohrium.com In the context of kinases, many inhibitors utilize a urea group to form key hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain, preventing the conformational changes required for ATP binding and catalysis.

Interactive Table: Hypothetical In Vitro Inhibition Profile

Chemical Biology Probes and Tools

Derivatization for Affinity-Based Probes

The terminal alkyne on the butynyl group of this compound makes it an ideal candidate for derivatization into affinity-based chemical probes. nih.gov This functional group is a versatile "handle" for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." nih.gov

To create an affinity probe, the parent compound is first allowed to bind to its protein target within a complex biological sample, such as a cell lysate. Subsequently, a reporter molecule containing an azide group is added. The reporter tag could be a biotin molecule for affinity purification or a fluorophore (e.g., fluorescein, rhodamine) for direct visualization via fluorescence microscopy or in-gel fluorescence scanning. The click reaction covalently links the reporter tag to the alkyne on the inhibitor, which is now bound to its target protein. This allows for the selective labeling and subsequent identification or imaging of the target protein. nih.govvectorlabs.com

Interactive Table: Potential Derivatives for Affinity-Based Probes

Use as Scaffold for Biological Research

The urea moiety is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form robust hydrogen-bonding interactions with a wide range of protein targets. frontiersin.orgchemicaljournal.innih.gov this compound serves as an excellent foundational structure for creating libraries of related compounds to probe biological systems.

As a scaffold, its structure can be systematically modified to explore structure-activity relationships (SAR). For example:

Modification of the hydrophobic group: The pentan-3-yl group can be replaced with other alkyl or aryl groups of varying size and lipophilicity to optimize binding affinity and selectivity for a specific target.

Modification of the alkyne chain: The length of the butynyl chain can be altered to adjust the positioning of the alkyne handle for optimal reactivity or to probe the depth of a binding pocket.

This scaffold-based approach allows researchers to develop highly potent and selective inhibitors, probes for target validation, or tool compounds to study the function of a specific enzyme in cellular pathways. mdpi.comnih.gov The synthesis often involves reacting an isocyanate intermediate with an amine, a versatile strategy that facilitates the generation of diverse compound libraries. frontiersin.org

Exploration of Structure Activity/property Relationships of Urea Alkyne Hybrids

Systematic Modification of the But-3-yn-1-yl Moiety

Variation of Alkyne Position and Substituents

The position of the carbon-carbon triple bond is critical. Terminal alkynes, where the triple bond is at the end of a carbon chain, are generally more reactive than internal alkynes. mdpi.commsu.edu Shifting the alkyne from the terminal (3-yn) to an internal (2-yn) position would decrease its acidity and alter its steric profile, likely reducing its reactivity in nucleophilic additions or copper-catalyzed "click" reactions. nih.gov

Introducing substituents onto the alkyne would further modify its electronic and steric properties. For example, adding an electron-withdrawing group could enhance the alkyne's electrophilicity, while a bulky group would hinder its accessibility for reactions.

Table 1: Predicted Impact of Alkyne Modification on Reactivity

Compound Modification Predicted Reactivity in Click Chemistry Rationale
1-(But-3-yn-1-yl)-3-(pentan-3-yl)ureaParent Compound (Terminal Alkyne)HighUnhindered terminal alkyne is ideal for cycloaddition reactions. nih.gov
1-(But-2-yn-1-yl)-3-(pentan-3-yl)ureaIsomer (Internal Alkyne)LowSteric hindrance and lack of terminal proton prevent standard click reaction.
1-(4-Phenylbut-3-yn-1-yl)-3-(pentan-3-yl)ureaPhenyl SubstitutionModerateIncreased steric bulk may slightly reduce reaction rates.

Impact of Alkyne on Molecular Conformation and Reactivity

The sp-hybridized carbons of the alkyne group enforce a linear geometry, imparting a degree of rigidity to the butynyl chain. This linear segment can influence how the molecule fits into a binding pocket, potentially acting as a rigid spacer or orienting other functional groups.

The terminal alkyne is a versatile functional group. mdpi.com Its high electron density allows it to participate in various chemical transformations, including cycloadditions, coupling reactions, and nucleophilic additions. This reactivity makes it a valuable tool for covalently linking the urea (B33335) hybrid to other molecules or biological targets, a strategy widely used in chemical biology and drug discovery. nih.gov

Systematic Modification of the Pentan-3-yl Moiety

The N'-pentan-3-yl group is a bulky, aliphatic substituent that significantly influences the molecule's physical properties, such as solubility and lipophilicity.

Alteration of Alkyl Chain Length and Branching

Modifying the length and branching of the alkyl group attached to the urea nitrogen can systematically tune the compound's properties. Structure-activity relationship studies on similar N-alkyl ureas have shown that increasing alkyl chain length generally enhances lipophilicity, which can affect properties like membrane permeability and solubility in nonpolar environments. nih.govnih.gov

However, excessive bulk can also introduce steric hindrance, potentially weakening interactions with a target protein or altering self-aggregation properties. nih.govnih.gov For instance, replacing the pentan-3-yl group with a linear pentyl group would reduce branching, potentially allowing for more favorable packing in a crystal lattice or a more flexible conformation in solution. Conversely, increasing branching, such as with a tert-pentyl group, would maximize steric bulk.

Table 2: Predicted Physicochemical Properties Based on Alkyl Moiety Modification

Compound Modification Predicted LogP (Lipophilicity) Predicted Aqueous Solubility
This compoundParent Compound (Branched C5)ModerateLow
1-(But-3-yn-1-yl)-3-(n-pentyl)ureaLinear C5 ChainSlightly LowerSlightly Higher
1-(But-3-yn-1-yl)-3-(n-propyl)ureaShorter C3 ChainLowerHigher
1-(But-3-yn-1-yl)-3-(n-heptyl)ureaLonger C7 ChainHigherLower

Stereochemical Influence of Chiral Centers

The parent compound, this compound, is achiral. However, introducing a chiral center within the alkyl moiety could lead to stereoisomers with distinct biological activities. For example, replacing the pentan-3-yl group with a pentan-2-yl group would create a chiral center. It is well-established in medicinal chemistry that stereochemistry can have a profound impact on a drug's action, affecting everything from target binding to metabolic stability. nih.govresearchgate.net Different enantiomers of a chiral molecule often exhibit significant differences in potency and pharmacokinetics. nih.gov

Influence of Urea N-Substitution Patterns on Molecular Behavior

The urea functional group itself is a critical determinant of molecular behavior, primarily through its hydrogen bonding capabilities. nih.govnih.gov In this compound, both urea nitrogens are secondary, each capable of acting as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov

Altering the substitution pattern on the urea nitrogens can disrupt or modify these hydrogen bonding networks. For instance, methylating one of the urea nitrogens would create a trisubstituted urea. mdpi.com This change eliminates one hydrogen bond donor site, which would likely decrease the strength of intermolecular interactions and could disrupt the planar conformation often favored by N,N'-disubstituted ureas. nih.govresearchgate.net Such modifications are a known strategy for improving solubility by reducing the energy of the crystal lattice. nih.gov

This disruption of planarity and hydrogen bonding capacity can significantly alter a molecule's physical properties and its ability to bind to a biological target, which often relies on specific hydrogen bond donor-acceptor patterns. nih.govnih.gov

Conformational Analysis of Substituted Urea Linkages

The conformational landscape of N,N'-substituted ureas is a critical determinant of their chemical and physical properties. The rotational barrier around the C-N bonds of the urea moiety gives rise to distinct conformational isomers, primarily the cis and trans arrangements of the substituents relative to the carbonyl group.

For this compound, the substituents are a but-3-yn-1-yl group and a pentan-3-yl group. The steric bulk of these groups significantly influences the preferred conformation. Generally, the trans conformation is favored in substituted ureas to minimize steric repulsion between the substituents. nih.gov In the case of this compound, the pentan-3-yl group is bulkier than the but-3-yn-1-yl group, further stabilizing the trans conformation where these two groups are on opposite sides of the C-N bond axis.

Computational studies and experimental data from analogous N,N'-disubstituted ureas indicate a high energetic barrier for the isomerization between cis and trans states. nih.gov This suggests that at room temperature, this compound would predominantly exist in its most stable conformational state. While the planar trans conformation is dominant, slight deviations from planarity can occur. nih.gov

The possible conformations for this compound are depicted below, with the trans,trans conformation being the most energetically favorable.

ConformationSubstituent Orientation (But-3-yn-1-yl vs. Pentan-3-yl)Relative Stability
trans,transOpposite sidesMost Stable
trans,cisOne side opposite, one side sameLess Stable
cis,cisSame sideLeast Stable

This table is generated based on general principles of urea conformational analysis and steric hindrance.

Hydrogen Bonding Network within the Urea Moiety

The urea moiety is an excellent hydrogen bonding motif, possessing two N-H hydrogen bond donors and a carbonyl oxygen that acts as a hydrogen bond acceptor. researchgate.net This dual functionality allows urea derivatives, including this compound, to form extensive intermolecular hydrogen bonding networks.

In the solid state, substituted ureas often self-assemble into well-ordered supramolecular structures through hydrogen bonding. researchgate.net A common motif is the formation of a one-dimensional "tape" or "ribbon" structure, where adjacent molecules are linked by N-H···O=C hydrogen bonds. researchgate.net In this arrangement, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and this pattern repeats to form a chain.

For this compound, each molecule has two N-H protons available for hydrogen bonding. This allows for the formation of robust, bifurcated hydrogen bonds, further stabilizing the crystal lattice. The presence of the alkyne group in the but-3-yn-1-yl substituent might also introduce other weaker intermolecular interactions, although the primary organizing force would be the hydrogen bonds of the urea core.

The characteristics of the hydrogen bonds in a putative crystal structure of this compound can be hypothesized based on typical bond lengths and angles observed in similar urea derivatives.

Hydrogen Bond TypeDonorAcceptorTypical Bond Length (Å)Typical Bond Angle (°)
IntermolecularN-HC=O2.8 - 3.2150 - 180

This table presents typical ranges for hydrogen bond parameters in urea-based structures.

The strength and directionality of these hydrogen bonds are fundamental to the material properties of this compound, influencing its melting point, solubility, and crystal packing.

Advanced Material Science Applications of 1 but 3 Yn 1 Yl 3 Pentan 3 Yl Urea and Its Derivatives

Utilization as Monomers or Building Blocks for Polymeric Materials

The presence of both a reactive alkyne and a hydrogen-bonding urea (B33335) group makes 1-(but-3-yn-1-yl)-3-(pentan-3-yl)urea a highly valuable monomer for the synthesis of functional polymers. These functionalities can be independently or concertedly exploited to construct a diverse array of polymer architectures with tunable characteristics.

Polymerization Strategies Involving Alkyne or Urea Functionalities

The terminal alkyne group of this compound allows for its participation in a variety of polymerization reactions. One of the most prominent strategies is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. sigmaaldrich.combham.ac.ukresearchgate.net These reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups, making them ideal for the synthesis of well-defined polymers. sigmaaldrich.com For instance, copolymerization of an alkyne-functionalized monomer with a multifunctional azide or thiol can lead to the formation of cross-linked networks, yielding materials with tunable mechanical properties. nih.gov

Alternatively, the urea functionality can be utilized in polycondensation reactions. While traditional polyurea synthesis often involves the use of highly reactive and toxic isocyanates, modern approaches explore isocyanate-free routes. nih.govuva.nl These methods may involve the reaction of urea with diamines under melt polycondensation conditions. nih.gov Although challenging, the development of such methods for monomers like this compound could lead to more sustainable and environmentally friendly polymer production.

Below is an interactive data table summarizing potential polymerization strategies for this compound:

Polymerization StrategyFunctional Group InvolvedPotential Co-monomersResulting Polymer ArchitectureKey Advantages
Azide-Alkyne Click ChemistryAlkyneDi- or multi-functional azidesLinear or cross-linked poly(triazole-urea)sHigh efficiency, mild reaction conditions, functional group tolerance. sigmaaldrich.com
Thiol-Yne Click ChemistryAlkyneDi- or multi-functional thiolsLinear or cross-linked poly(thioether-urea)sHigh yields, potential for stereocontrol. bham.ac.uk
PolycondensationUreaDiamines, DiolsPolyureas, Poly(urethane-urea)sPotential for isocyanate-free synthesis, strong intermolecular hydrogen bonding. nih.govmdpi.com

Design of Functional Polymers with Tailored Properties

The ability to incorporate this compound into polymers opens up avenues for designing materials with specific functionalities. The urea group, with its capacity for strong hydrogen bonding, can significantly influence the mechanical properties and thermal stability of the resulting polymers. nih.gov These hydrogen bonds can act as physical cross-links, leading to materials with high tensile strength and modulus.

Furthermore, the pendant pentan-3-yl group can impart increased solubility and processability to the polymers. By carefully selecting co-monomers and polymerization techniques, a wide range of properties can be achieved. For example, the incorporation of flexible long-chain diamines in a polycondensation reaction could lead to the formation of elastomeric polyureas. Conversely, the use of rigid aromatic co-monomers could result in high-strength, thermally stable materials. The alkyne group also remains available for post-polymerization modification, allowing for the introduction of other functional moieties to further tailor the polymer's properties. researchgate.net

Integration into Smart Materials and Responsive Systems

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. The urea functionality in polymers derived from this compound can be exploited to create such systems. The hydrogen bonds formed by urea groups are dynamic and can be disrupted or reformed by changes in the environment. For instance, polymers with a high concentration of urea linkages may exhibit self-healing properties, where broken hydrogen bonds can reform upon heating or treatment with a solvent. illinois.edu

Moreover, by incorporating specific functional groups that respond to certain stimuli, the design of responsive systems can be further advanced. For example, the synthesis of polyurethane-based hydrogels that are functionalized with cationic or anionic moieties can lead to pH-responsive materials for applications such as controlled drug delivery. nih.gov The alkyne group in this compound provides a convenient handle for the introduction of such stimuli-responsive groups via post-polymerization modification.

Organic Optoelectronic Materials

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field of research. Polymers containing conjugated systems are of particular interest for their potential use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics (OPVs).

Application in Organic Semiconductors or Conductive Polymers

While this compound itself is not conjugated, its alkyne functionality can be used to create conjugated polymers. For instance, through alkyne metathesis polymerization or coupling reactions, polymers with extended π-systems can be synthesized. The urea groups, while not directly participating in the electronic conduction, can play a crucial role in controlling the morphology and intermolecular packing of the polymer chains through hydrogen bonding. This can have a significant impact on the charge transport properties of the material.

Role in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

Below is an interactive data table summarizing the potential research findings for polymers derived from this compound in optoelectronic applications, based on analogous systems.

ApplicationPotential Role of PolymerKey Structural FeaturesAnticipated Performance Metric
Organic SemiconductorsCharge transport layerConjugated backbone, ordered packing via H-bondsHigh charge carrier mobility
Organic Light-Emitting Diodes (OLEDs)Host material in emissive layerWide bandgap, good film-forming propertiesHigh external quantum efficiency
Organic Photovoltaics (OPVs)Donor or acceptor materialTunable HOMO/LUMO levels, good light absorptionHigh power conversion efficiency

Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Within this field, the self-assembly of small organic molecules into well-defined, ordered structures is a powerful bottom-up approach for the fabrication of advanced materials. Urea derivatives, in particular, have been extensively studied as building blocks for supramolecular assembly due to the specific and directional nature of their hydrogen bonding interactions. The compound this compound, with its unique combination of a hydrogen-bonding urea core, a sterically demanding alkyl group, and a reactive alkyne terminus, presents an interesting case for the formation of complex supramolecular architectures and functional nanostructures.

Hydrogen Bonding Directing Self-Assembly of Urea Derivatives

The self-assembly of urea derivatives is predominantly driven by the formation of strong and highly directional hydrogen bonds between the N-H donor and C=O acceptor sites of the urea functionality. This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes, which can then further organize into higher-order structures. nih.govchemistryviews.org The geometry and stability of these assemblies are highly dependent on the nature of the substituents attached to the urea nitrogen atoms.

In the case of this compound, the two substituents play distinct and crucial roles in directing the self-assembly process:

The But-3-yn-1-yl Group: This substituent provides a terminal alkyne functional group. This alkyne moiety can participate in weaker, secondary interactions, such as C-H···π interactions, which can further stabilize the self-assembled structure. More importantly, the terminal alkyne serves as a versatile chemical handle for post-assembly modification through highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netmdpi.com

The interplay between the strong, primary hydrogen bonding of the urea core and the weaker, secondary interactions and steric effects of the substituents determines the final, thermodynamically favored supramolecular structure.

Table 1: Functional Groups of this compound and Their Roles in Self-Assembly

Functional GroupPrimary Role in Self-AssemblyPotential Secondary Interactions/Effects
Urea (-NH-CO-NH-)Forms strong, directional N-H···O=C hydrogen bonds, driving the primary self-assembly into tapes or fibers.Can be influenced by solvent polarity.
Pentan-3-ylIntroduces steric hindrance, influencing the packing and potentially inducing chirality in the supramolecular assembly.Van der Waals interactions.
But-3-yn-1-ylProvides a reactive site for post-assembly functionalization and can influence intermolecular spacing.C-H···π interactions.

Fabrication of Ordered Nanostructures

The self-assembly of this compound in solution is anticipated to result in the formation of various ordered nanostructures, such as nanofibers, nanotubes, or vesicles, depending on the experimental conditions. The process of forming these structures, often termed molecular self-assembly, typically involves dissolving the compound in a suitable solvent at a concentration above its critical aggregation concentration. As the molecules aggregate, driven by the aforementioned hydrogen bonding, they form elongated structures that can entangle to create a network, sometimes resulting in the formation of a supramolecular gel.

The fabrication of nanostructures from this compound would likely follow a procedure of dissolving it in an appropriate organic solvent, followed by a change in conditions (e.g., cooling, solvent evaporation, or addition of a non-solvent) to induce aggregation and self-assembly. The morphology of the resulting nanostructures can be investigated using imaging techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

A significant advantage of using this compound for nanostructure fabrication lies in the potential for surface functionalization. The terminal alkyne groups presented on the surface of the self-assembled nanostructures would be accessible for covalent modification. This allows for the tailoring of the surface properties of the nanomaterials for specific applications. For instance, the attachment of hydrophilic polymers like polyethylene glycol (PEG) could enhance biocompatibility, while the conjugation of fluorescent dyes would enable their use in imaging applications.

Table 2: Hypothetical Research Findings on the Self-Assembly of Alkyne-Functionalized Urea Derivatives

ParameterObservationImplication for this compound
Solvent Polarity In non-polar solvents, strong hydrogen bonding leads to the formation of well-defined, long fibers. In polar solvents, competition for hydrogen bonding can disrupt self-assembly.Self-assembly is likely to be more efficient in solvents like toluene or chloroform.
Concentration Above a critical concentration, the formation of an extended, entangled network of fibers can lead to gelation of the solvent.The compound may act as a low-molecular-weight gelator in certain organic solvents.
Temperature The self-assembled structures are typically thermoreversible, disassembling upon heating and reforming upon cooling.The nanostructures can be disassembled and reassembled by changing the temperature.
Post-Assembly Reaction The alkyne groups on the surface of the assembled structures can be readily functionalized using click chemistry with high efficiency.This provides a straightforward method for creating functionalized nanomaterials with tailored properties.

While specific experimental data for this compound is not yet available in the literature, the principles of supramolecular chemistry and the known behavior of similar urea-based systems strongly suggest its potential as a valuable building block for the creation of novel, functional nanostructured materials.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way molecules are designed and discovered. duke.edunih.gov For a molecule like 1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea, AI and machine learning (ML) can accelerate the exploration of its chemical space and the prediction of its properties. illinois.eduresearchgate.net

Key Applications:

Predictive Modeling: AI algorithms can be trained on existing datasets of urea (B33335) and alkyne-containing compounds to predict the physicochemical properties, bioactivity, and material characteristics of novel derivatives of this compound. This can significantly reduce the need for laborious and time-consuming experimental screening.

Generative Design: Generative AI models can propose new molecular structures based on the this compound scaffold with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved thermal stability for a polymer. rsc.org

Reaction Optimization: Machine learning can be employed to optimize reaction conditions for the synthesis of this compound and its analogs, leading to higher yields, reduced reaction times, and improved purity. illinois.edu

DerivativePredicted Solubility (mg/L)Predicted Binding Affinity (pIC50)
Parent Compound 1505.2
Hydroxy-pentyl analog 3505.5
Fluoro-butyl analog 1206.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.netsyrris.com For the production of this compound, flow chemistry and automation can pave the way for efficient and on-demand synthesis. nih.gov

Key Advantages:

Precise Reaction Control: Flow reactors allow for precise control over parameters such as temperature, pressure, and reaction time, which can be critical for managing the reactivity of the alkyne group and ensuring selective urea formation. rsc.org

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling potentially hazardous reagents or intermediates.

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by numbering up parallel reactors, which is often more straightforward than scaling up batch reactors. rsc.org

Automation and Integration: Automated flow synthesis platforms can be integrated with purification and analysis modules, enabling a seamless and high-throughput workflow for the generation of libraries of this compound derivatives for screening. syrris.com

Green Chemistry Approaches in Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. mdpi.com The synthesis and application of this compound can be approached with a focus on sustainability.

Key Strategies:

Greener Solvents: Investigating the use of bio-based or recyclable solvents in the synthesis of this compound to reduce reliance on volatile organic compounds.

Catalytic Routes: Developing efficient catalytic methods for the synthesis of the urea and alkyne functionalities, which can reduce waste and improve atom economy. For instance, the synthesis of ureas from CO2 is a green alternative to traditional methods. researchgate.netresearchgate.net

Renewable Feedstocks: Exploring the possibility of deriving the butynyl and pentyl fragments from renewable biomass sources.

Sustainable Applications: Designing applications for this compound-based materials that are biodegradable or recyclable, contributing to a circular economy. The synthesis of green urea, in general, is a promising avenue for carbon fixation and improving sustainability in agriculture. rsc.orgureaknowhow.com

Advanced Characterization Techniques for In-Situ Monitoring

Understanding the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and quality control. Advanced in-situ characterization techniques provide real-time insights into these processes. energy-proceedings.orgresearchgate.net

Applicable Techniques:

In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can be used to monitor the formation of the urea linkage and the reactions of the alkyne group in real-time, providing valuable mechanistic information. energy-proceedings.org

Process Analytical Technology (PAT): The integration of in-situ monitoring tools into a flow chemistry setup allows for real-time process control, ensuring consistent product quality and enabling rapid optimization of reaction conditions.

Calorimetry: Reaction calorimetry can provide thermodynamic and kinetic data on the synthesis of this compound, which is essential for safe and efficient scale-up.

Design of Novel Functional Materials Based on Urea-Alkyne Scaffolds

The unique combination of a hydrogen-bonding urea moiety and a versatile alkyne group in this compound makes it an excellent building block for the design of novel functional materials. researchgate.net

Potential Applications:

Supramolecular Polymers: The urea group can participate in strong and directional hydrogen bonding, enabling the self-assembly of this compound into well-defined supramolecular structures. The alkyne group can then be used to crosslink these assemblies, leading to robust and functional materials.

Click Chemistry and Functionalization: The terminal alkyne is a versatile handle for post-synthetic modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of a wide range of functional groups, including fluorophores, bioactive molecules, or polymer chains.

Smart Materials: By incorporating stimuli-responsive groups through the alkyne handle, it may be possible to create "smart" materials based on the this compound scaffold that can respond to changes in their environment, such as pH, temperature, or light.

Biomaterials: The biocompatibility of urea-containing polymers makes this scaffold a candidate for the development of new biomaterials, such as hydrogels or scaffolds for tissue engineering. researchgate.netwestlake.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(But-3-yn-1-yl)-3-(pentan-3-yl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling an isocyanate with an amine. For example, substituting but-3-yn-1-amine with pentan-3-yl isocyanate under anhydrous conditions (e.g., THF or DCM, 0–5°C) minimizes side reactions. Catalysts like triethylamine may enhance nucleophilic attack efficiency. Yield optimization requires precise stoichiometric ratios (1:1.2 amine:isocyanate) and inert atmospheres to prevent moisture interference . Alternative routes, such as Curtius rearrangements, may also apply but require rigorous temperature control .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The alkyne proton (but-3-yn-1-yl) appears as a triplet near δ 1.8–2.1 ppm (J = 2.6 Hz), while the pentan-3-yl group shows distinct methylene/methyl splitting patterns. Urea carbonyls (C=O) resonate at δ 155–160 ppm in ¹³C NMR .
  • IR : Confirm urea formation via N–H stretches (3250–3350 cm⁻¹) and C=O stretches (1640–1680 cm⁻¹).
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What strategies mitigate instability during purification?

  • Methodological Answer : Due to potential alkyne reactivity and urea hygroscopicity, use low-temperature silica gel chromatography (hexane/EtOAc gradients) or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane mixtures). Store purified samples under argon at –20°C to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects in the alkyne and branched alkyl groups influence bioactivity or catalytic interactions?

  • Methodological Answer : Computational modeling (DFT, molecular docking) can predict steric hindrance from the pentan-3-yl group and electron-withdrawing effects of the alkyne. For example, the alkyne’s sp-hybridized carbons may enhance hydrogen-bond acceptor capacity in enzyme binding pockets. Compare activity with analogs (e.g., replacing but-3-yn-1-yl with phenyl groups) to isolate structural contributors .

Q. What mechanisms explain contradictory reaction outcomes (e.g., oxidation vs. reduction) in derivative synthesis?

  • Methodological Answer : Competing pathways arise from the alkyne’s susceptibility to oxidation (e.g., forming carboxylic acids with KMnO₄) versus urea’s reducibility (e.g., LiAlH₄ yielding amines). Control selectivity by adjusting pH (acidic for oxidation) or using selective catalysts (e.g., Lindlar catalyst for partial hydrogenation of alkynes without reducing urea) .

Q. How can computational models predict regioselectivity in cycloaddition reactions involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to simulate transition states in [3+2] cycloadditions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) of the alkyne and dipolarophiles (e.g., nitrones). Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) .

Q. What analytical challenges arise in characterizing byproducts from multi-step syntheses, and how are they addressed?

  • Methodological Answer : Byproducts like hydrolyzed urea or alkyne oligomers require advanced separation (HPLC with C18 columns) and hyphenated techniques (LC-MS/MS). Isotopic labeling (e.g., ¹⁵N-urea) can track degradation pathways. For structural elucidation, use X-ray crystallography if single crystals are obtainable .

Experimental Design & Data Analysis

Q. How to design assays evaluating this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching in trypsin-like proteases) with IC₅₀ calculations.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). Include controls with scrambled urea derivatives to assess specificity .

Q. What statistical approaches resolve variability in dose-response data from cellular assays?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests to compare means across replicates. Outlier detection (Grubbs’ test) ensures data robustness .

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